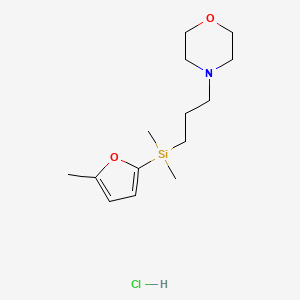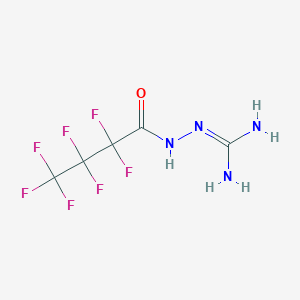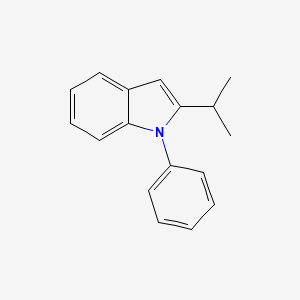
2,4,4',6-Tetramethylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4’,6-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 4, 4’, and 6 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4’,6-Tetramethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of 2,4,4’,6-Tetramethylbiphenyl often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4’,6-Tetramethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4’,6-Tetramethylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 2,4,4’,6-Tetramethylbiphenyl and its derivatives involves interactions with various molecular targets and pathways. For instance, in catalytic applications, the compound can act as a ligand, coordinating with metal centers to facilitate catalytic cycles. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’-Tetramethylbiphenyl
- 2,2’,6,6’-Tetramethylbiphenyl
- 4,4’-Dimethylbiphenyl
Comparison
2,4,4’,6-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,2’,4,4’-Tetramethylbiphenyl, it has different reactivity and stability profiles. The presence of methyl groups at the 2 and 6 positions can influence the compound’s ability to undergo certain chemical reactions and its interactions with other molecules.
Eigenschaften
Molekularformel |
C16H18 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-11-5-7-15(8-6-11)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
UDLFZSMUCCUOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


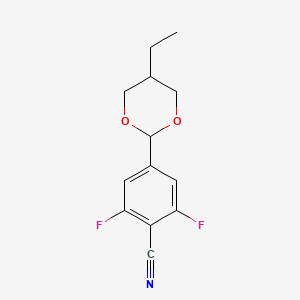
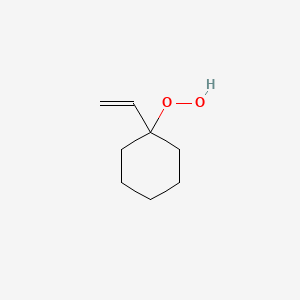
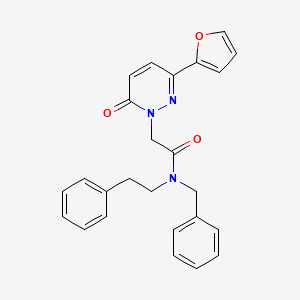



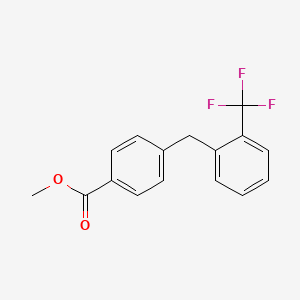
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)


